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Compound of Interest |

methyl 5-bromo-2H-chromene-8-
Compound Name:
carboxylate
CAS No.: 1235439-58-3
Cat. No.: B1422325
. J

Executive Summary & Scaffold Definition

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery,
distinct from its oxidized analog (coumarin) and its regioisomer (4H-chromene).

The specific subclass 2H-chromene-8-carboxylates features an ester moiety at the C8 position
—immediately adjacent to the ring oxygen. This substitution pattern induces unique electronic
deshielding and steric compression effects that are diagnostic in

C NMR spectroscopy.

Structural Distinction (Crucial for Assighment)

e 2H-Chromene:

hybridized C2 (

~65 ppm), alkene at C3-C4.
e 4H-Chromene:

hybridized C4 (

~25-30 ppm), alkene at C2-C3.
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e Coumarin: Carbonyl at C2 (
~160 ppm).[1]

C Chemical Shift Fingerprint

The following data compares the unsubstituted core with the 8-carboxylate derivative. Values
are derived from aggregate experimental data of substituted chromenes and calculated
substituent chemical shift (SCS) increments.

Table 1: Chemical Shift Assignments (in CDCI , 100 MHz)
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Carbon

Type
Position yp

Base 2H-
Chromene (

ppm)

8-Carboxylate
Derivative (

ppm)

Assignment
Logic &
Electronic
Effect

Cc2 O-CH

65.2

65.5 - 66.0

Minimal change.
Diagnostic
doublet in
HSQC.

C3 Alkene CH

1245

124.8

-position to ring
oxygen; typically
shielded.

C4 Alkene CH

129.1

129.5

Benzylic-like

resonance.

C4a Quaternary

121.5

122.0

Bridgehead

carbon.

C5 Aromatic CH

126.8

127.5

Para to the
carboxylate;
slight
deshielding.

C6 Aromatic CH

121.2

121.5

Meta to

carboxylate.

Cc7 Aromatic CH

129.5

131.0-132.5

Ortho to
carboxylate;
significant

deshielding.

C8 Quaternary

115.8

120.0-123.0

Critical Shift.Ipso
effect of ester +

ortho to Oxygen.

C8a Quaternary

153.5

156.0 - 158.0

Deshielded by
O1 and ortho-

ester effect.
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Characteristic
C=0 (Ester) Carbonyl N/A 164.5 - 166.0 ester carbonyl
signal.
O-CH (If ethyl ester)
Ester Alkyl N/A 60.0 - 62.0 Typical ethoxy
R methylene.

Note on Solvent Effects: In DMSO-

, expect a global deshielding of +0.5 to +1.5 ppm due to polarity/hydrogen bonding,
particularly at C8a and the Ester Carbonyl.

Comparative Analysis: Performance vs. Alternatives

In synthetic workflows, 2H-chromenes often co-elute with 4H-isomers or uncyclized phenolic
intermediates.

C NMR is the definitive tool for performance validation (purity and identity).

Table 2: Diagnhostic Comparison with Isomeric Scaffolds
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2H-Chromene-8-

4H-Chromene

Feature Coumarin (2-oxo0)
carboxylate Isomer
. ) . C2( Ca( None (if
Aliphatic Region _
65) 25-30) unsubstituted)

Carbonyl Region

One signal (Ester,
~165)

One signal (Ester,
~165)

Two signals (Lactone
~160 + Ester ~165)

C3/C4 ( C2/C3 ( C3/C4 (
Alkene Region

124/129) 140/105) 116/143)
C8a (0-C=C) 156-158 150-152 153-155

Key Insight: The most common error in drug development libraries is misidentifying the

thermodynamically stable 4H-chromene as the kinetic 2H-product. If you see a signal at

25-30 ppm, your reaction has isomerized to the 4H-form.

Mechanistic Assighment Protocol (Self-Validating
System)

To ensure scientific integrity, do not rely solely on 1D peak lists. Use the following HMBC

(Heteronuclear Multiple Bond Correlation) workflow to validate the 8-position regiochemistry.

The "Oxygen-Walk" Protocol

Anchor at C2: Identify the doublet at

65 ppm (C2 protons).

Bridge to C8a: The C2 protons will show a strong

correlation to the quaternary carbon at

156-158 (C8a).

Validate C8: The C8a carbon should show a weak
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or

correlation to the aromatic proton at C7, but NO correlation to the ester protons if the ester is
at C8 (too far, 4 bonds).

o Confirm Ester Location: Find the aromatic proton at C7 (

~7.5 ppm). It must show a strong
correlation to the Ester Carbonyl (

165). This confirms the ester is attached at C8.

Visualization of HMBC Correlations

The following diagram illustrates the critical connectivity required to confirm the structure.

H-C2 3J (Strong)
(d, ~5.0 ppm) C-8a
AR (57 po)

H-C7 3] (Diagnostic) C=0 (Ester)
(d, ~7.5 ppm) 7] (~165 ppm)

S ox:
(~122 ppm)

Click to download full resolution via product page

Caption: Diagnostic HMBC correlations. The H-C7 to Ester Carbonyl correlation is the "smoking
gun" for 8-position substitution.

Experimental Methodology

To reproduce these results for regulatory filing or publication, follow this optimized acquisition
protocol.

Sample Preparation[1][2][3]
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e Solvent;: CDCI

(99.8% D) + 0.03% TMS.

o Why: CDCI
minimizes viscosity-induced line broadening compared to DMSO.
e Concentration: 15-20 mg in 0.6 mL.

o Why: 2H-chromenes can polymerize at high concentrations; this range balances sensitivity
with stability.

Instrument Parameters (600 MHz equivalent)
e 1D

C{

H}:

o Pulse angle: 30° (to avoid saturation of quaternary C8/C8a).

o Relaxation delay (D1): 2.0 - 3.0 seconds.

o Reasoning: C8 and C8a are quaternary and have long T1 relaxation times. Short D1 will
suppress these critical signals.

o gHMBCAD (Adiabatic):
o Optimize for Long-Range Coupling: 8 Hz.
o Reasoning: The

coupling through the ester and aromatic ring is typically 6-8 Hz. Standard 10 Hz settings
may miss the C7-to-Carbonyl correlation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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